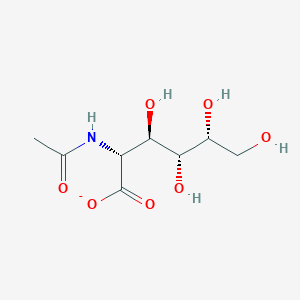

N-acetyl-D-galactosaminate

Description

Ubiquitous Presence and Fundamental Structural Significance

N-acetyl-D-galactosamine (GalNAc) is an amino sugar derivative of galactose that is found in various organisms. wikipedia.org It is a naturally occurring monosaccharide and has been identified as a metabolite in humans, Escherichia coli, and mice. nih.gov Its presence has also been reported in plants such as the peach (Prunus persica). nih.gov

Structurally, GalNAc is an N-acetylated form of the amino sugar galactosamine. nih.gov As a fundamental building block, it is a key constituent of more complex macromolecules, including glycoproteins and certain glycolipids. vulcanchem.com One of its most well-known structural roles is in determining human blood group antigens; it serves as the terminal carbohydrate that constitutes the A antigen of the ABO blood group system. wikipedia.orgnih.gov Furthermore, it is a component of crucial glycoprotein (B1211001) hormones, such as Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). vulcanchem.com

Below is a table detailing key chemical and physical properties of N-acetyl-D-galactosamine.

| Property | Value |

| Chemical Formula | C₈H₁₅NO₆ |

| Molecular Weight | 221.21 g/mol |

| IUPAC Name | N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

| Synonyms | GalNAc, D-GalNAc, N-Acetylchondrosamine, 2-acetamido-2-deoxy-D-galactopyranose |

| Melting Point | 172 to 173 °C (342 to 343 °F; 445 to 446 K) |

| Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov |

Overview of its Central Role in Glycobiology and Cellular Processes

Glycobiology, the study of the structure, synthesis, and biology of sugars (glycans), recognizes N-acetyl-D-galactosamine as a central player. medchemexpress.com Its most prominent role is in initiating mucin-type O-linked glycosylation, a common form of protein modification. wikipedia.org In this process, GalNAc is typically the first monosaccharide attached to the hydroxyl group of serine or threonine residues on a protein. wikipedia.orgvulcanchem.com

This critical first step is catalyzed by a large and evolutionarily conserved family of enzymes known as UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). nih.govnih.gov The complexity of O-glycosylation is highlighted by the fact that the human genome encodes 20 distinct GalNAc-T enzymes. nih.govnih.gov These isoforms exhibit different expression patterns and unique substrate specificities, which allows for the precise and dense decoration of proteins like mucins with glycans. nih.govnih.gov

The attachment of GalNAc and subsequent glycans is vital for numerous cellular processes. These modifications are necessary for intercellular communication and are found in high concentrations in the sensory nerve structures of both humans and animals. wikipedia.orgumaryland.edu The transport of GalNAc within the cell is also a regulated process; research has identified a specific transport system for N-acetyl-D-galactosamine in rat liver lysosomes, which are involved in the degradation of glycoproteins and glycosaminoglycans. nih.gov

In modern biomedical research, GalNAc's biological role has been harnessed for therapeutic applications. It functions as a targeting ligand for antisense oligonucleotides and siRNA therapies. Because it binds with high affinity to the asialoglycoprotein receptor found on liver cells (hepatocytes), GalNAc-conjugated drugs can be specifically delivered to the liver. wikipedia.org

Historical Context and Evolution of Research on N-acetyl-D-galactosaminate

The scientific understanding of N-acetyl-D-galactosamine has evolved significantly from its initial identification to the detailed characterization of its complex biological functions. Early research focused on identifying and characterizing the basic components of carbohydrates in biological samples.

A pivotal moment in the history of GalNAc research was the elucidation of its role in the ABO blood group system. A 1971 study was instrumental in demonstrating the presence of an N-acetyl-D-galactosaminyltransferase in the serum of individuals with blood group A and AB. nih.gov This enzyme was shown to transfer GalNAc to a precursor substance with H activity, thereby creating the A antigen. nih.gov This discovery provided a clear biochemical basis for a long-observed human trait and cemented the importance of this specific sugar in immunology.

Later research delved deeper into the cellular machinery governing its use. A 1989 study characterized the specific transport mechanisms for GalNAc into lysosomes, revealing a competitive and highly specific system for this amino sugar. nih.gov This indicated that its movement and metabolism were tightly controlled cellular processes.

The late 20th and early 21st centuries saw an explosion in the understanding of glycosylation, largely driven by advances in molecular biology and genomics. The discovery of the large family of GalNAc-transferase enzymes revealed that the initiation of O-glycosylation was a far more complex and regulated process than previously thought. nih.govnih.gov Research continues to uncover the nuances of how different GalNAc-T isoforms work together to create the vast diversity of the "O-glycome." nih.gov The ongoing study of the N-glycoproteome in specific cell types, such as neutrophils, further illustrates that our understanding of the full scope of GalNAc's roles in physiology and immunity is still advancing. mq.edu.au

Structure

3D Structure

Properties

Molecular Formula |

C8H14NO7- |

|---|---|

Molecular Weight |

236.2 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-acetamido-3,4,5,6-tetrahydroxyhexanoate |

InChI |

InChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/p-1/t4-,5-,6+,7-/m1/s1 |

InChI Key |

LZKNVSNNPRQZJB-MVIOUDGNSA-M |

Isomeric SMILES |

CC(=O)N[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)C(=O)[O-] |

Canonical SMILES |

CC(=O)NC(C(C(C(CO)O)O)O)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Anabolic Pathways of N Acetyl D Galactosaminate

Precursor Formation and Metabolic Conversion

The journey to protein O-glycosylation begins with the formation of the necessary building blocks. The cell utilizes several pathways to synthesize and activate N-acetyl-D-galactosamine for its ultimate transfer onto proteins.

N-acetyl-D-galactosamine can be metabolically derived from related monosaccharides. In some organisms, such as Escherichia coli, pathways exist for the utilization of D-galactosamine (GalN) and N-acetyl-D-galactosamine (GalNAc) as carbon and nitrogen sources. nih.govnih.gov These pathways involve transport into the cell and subsequent phosphorylation. nih.govresearchgate.net For instance, N-acetylgalactosamine-6-phosphate deacetylase (AgaA) can catalyze the deacetylation of N-acetyl-D-galactosamine 6-phosphate to produce D-galactosamine 6-phosphate. uniprot.org Conversely, D-galactosamine can be converted into the metabolic pathway leading to N-acetyl-D-galactosamine. In some bacteria, this involves a D-galactosamine-6-phosphate deaminase. uniprot.org

In a broader metabolic context, an important precursor is N-acetyl-D-glucosamine (GlcNAc), the 4-epimer of GalNAc. nih.gov An epimerase enzyme can interconvert UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and UDP-N-acetyl-D-galactosamine (UDP-GalNAc). researchgate.netescholarship.org This enzymatic conversion is a key step, linking the metabolic pools of these two essential amino sugars and ensuring a ready supply of UDP-GalNAc for glycosylation. researchgate.net Laboratory chemical synthesis has also demonstrated efficient methods for converting GlcNAc derivatives to GalNAc derivatives, highlighting the close structural relationship between these two sugars. nih.govresearchgate.netresearchgate.net

For N-acetyl-D-galactosamine to be used in glycosylation, it must first be in an activated, high-energy form. This is achieved by coupling it to a nucleotide, forming a nucleotide sugar. The primary glycosyl donor substrate for the initiation of mucin-type O-glycosylation is uridine (B1682114) diphosphate-N-acetyl-D-galactosamine (UDP-N-acetyl-D-galactosamine or UDP-GalNAc). oup.comscispace.com

UDP-GalNAc is a critical intermediate in cellular metabolism, participating in the biosynthesis of glycoproteins and polysaccharides. genome.jp The biosynthesis of UDP-GalNAc itself is a crucial pathway, often starting from fructose-6-phosphate (B1210287), which is converted through several enzymatic steps to UDP-GlcNAc. escholarship.org The final step is the C4 epimerization of UDP-GlcNAc to UDP-GalNAc, catalyzed by UDP-N-acetylglucosamine 4-epimerase (UAE). researchgate.netescholarship.org Once formed, UDP-GalNAc serves as the substrate for a specific family of enzymes that transfer the GalNAc moiety to target proteins. oup.comaginganddisease.org This transfer reaction releases uridine diphosphate (B83284) (UDP). scispace.comwikipedia.org The availability and regulation of the UDP-GalNAc pool are therefore essential for controlling the extent and nature of protein O-glycosylation within the cell. researchgate.netmaayanlab.cloudnih.gov

Conversion of D-galactosamine and Related Monosaccharides

Enzymology of N-acetyl-D-galactosaminate Biosynthesis

The transfer of GalNAc from the activated donor, UDP-GalNAc, to polypeptide chains is not a spontaneous event. It is catalyzed by a large and complex family of enzymes residing in the Golgi apparatus, which are responsible for initiating this critical post-translational modification. scispace.comaginganddisease.org

The initiation of mucin-type O-glycosylation is exclusively controlled by a family of enzymes known as UDP-GalNAc: polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts, EC 2.4.1.41). aginganddisease.orgmdpi.comnih.gov These enzymes catalyze the transfer of GalNAc from UDP-GalNAc to the hydroxyl group of serine (Ser) or threonine (Thr) residues on target proteins, forming the foundational GalNAcα1-O-Ser/Thr linkage, also known as the Tn antigen. nih.gov

GalNAc-Ts are type II transmembrane proteins, a structure common to many Golgi-resident glycosyltransferases. aginganddisease.orgnih.gov Their structure includes a short N-terminal cytoplasmic tail, a transmembrane domain that anchors the enzyme in the Golgi membrane, a variable stem region, and a luminal catalytic domain. aginganddisease.orgnih.gov Uniquely among eukaryotic glycosyltransferases, most GalNAc-Ts also possess a C-terminal lectin domain, which plays a crucial role in recognizing already glycosylated substrates and modulating enzyme activity. nih.govnih.govoup.com The catalytic domain itself contains sites for binding both the UDP-GalNAc donor and the acceptor polypeptide substrate. aginganddisease.org

A remarkable feature of the GalNAc-T family is its size and diversity. In humans, 20 distinct GalNAc-T isoforms have been identified, each encoded by a separate gene (GALNT). oup.commdpi.comnih.gov This large number of enzymes controlling a single glycosidic linkage is unique among glycosylation pathways and suggests a high degree of regulatory complexity. nih.gov

The various GalNAc-T isoforms are not functionally redundant; they exhibit distinct and often overlapping expression patterns across different tissues, cell types, and developmental stages. embopress.orgoup.comoup.com For example, GalNAc-T1 and GalNAc-T2 are widely expressed, whereas the expression of GalNAc-T3 is more restricted, found mainly in the pancreas and testis. mdpi.comembopress.org This differential expression allows for the fine-tuning of the O-glycoproteome in a cell-specific manner. embopress.orgoup.com Changes in the expression repertoire of GalNAc-Ts are observed during cellular differentiation and in disease states like cancer, indicating that the regulation of individual GALNT genes is critical for normal cellular function. embopress.orgembopress.org Studies using knockout cell lines have demonstrated that while there is some redundancy, specific isoforms like GalNAc-T1 and GalNAc-T2 have non-redundant functions, each modifying a distinct subset of proteins. nih.gov

Table 1: Expression Patterns of Selected Human GalNAc-T Isoforms

| Isoform | Primary Expression Tissues | Key Findings |

|---|---|---|

| GalNAc-T1 | Widely expressed | Broad substrate specificity; essential for normal development in model organisms. oup.com |

| GalNAc-T2 | Widely expressed, prominent in liver | Has non-redundant functions in liver cells, linked to lipid metabolism. embopress.orgnih.gov |

| GalNAc-T3 | Pancreas, testis, kidney, intestine | Mutations are associated with the genetic disorder familial tumoral calcinosis. mdpi.comoup.com |

| GalNAc-T6 | Placenta, trachea, brain | Shares homology with GalNAc-T3 but has distinct expression and substrates (e.g., fibronectin). mdpi.com |

| GalNAc-T10 | - | Exhibits strict glycopeptide substrate preference. oup.com |

| GalNAc-T13 | High levels in human embryonic kidney (HEK) cells | Splice variants exist that differ in their lectin domains, affecting glycopeptide affinity. nih.gov |

The large number of GalNAc-T isoforms reflects their diverse and specific roles in glycosylating a vast array of protein substrates. Their substrate specificity is complex and is governed by two primary recognition modes. nih.gov

First, the catalytic domain recognizes specific amino acid sequences flanking the target Ser or Thr residue. nih.govohiolink.edu However, no single, universal consensus sequence for O-glycosylation exists, and different isoforms show preferences for different peptide motifs. oup.comcsic.es For example, many isoforms recognize sequences containing proline residues, such as (Thr/Ser)-Pro-X-Pro. csic.es

Second, and crucially for the synthesis of densely glycosylated proteins like mucins, many GalNAc-Ts can recognize and are influenced by the presence of a pre-existing GalNAc moiety on the substrate. oup.comohiolink.edu This is known as glycopeptide substrate specificity and is often mediated by the C-terminal lectin domain, which binds to a nearby GalNAc-glycopeptide, thereby increasing the local concentration of the enzyme and directing it to glycosylate adjacent sites. nih.govoup.com Some isoforms can also recognize neighboring GalNAc residues directly within their catalytic domain. ohiolink.edu

This dual recognition capability allows the GalNAc-T family to be broadly classified based on their substrate preferences:

Peptide-preferring isoforms (e.g., GalNAc-T1, GalNAc-T2): These can efficiently glycosylate "naked" polypeptides that have not been previously glycosylated.

Glycopeptide-preferring isoforms (e.g., GalNAc-T7, GalNAc-T10): These enzymes show a strong preference, or even an absolute requirement, for substrates that already contain at least one GalNAc residue. oup.com

Intermediate isoforms (e.g., GalNAc-T4): These can act on both peptide and glycopeptide substrates. ohiolink.edu

This intricate system of substrate recognition, combining peptide sequence preference with sensitivity to prior glycosylation, allows the GalNAc-T enzyme family to orchestrate the precise and often dense pattern of O-glycans on proteins. oup.comohiolink.edu

Table 2: Substrate Recognition Properties of GalNAc-T Isoforms

| Isoform | General Preference | Recognition Mechanism |

|---|---|---|

| GalNAc-T1 | Peptide-preferring | Recognizes peptide motifs; lectin domain influences substrate selection. nih.gov |

| GalNAc-T2 | Peptide-preferring | Lectin domain binding to remote GalNAc residues modulates activity and site preference. ohiolink.edu |

| GalNAc-T4 | (Glyco)peptide-preferring | Can act on both peptides and glycopeptides; lectin domain recognizes remote glycosylation, while the catalytic domain can recognize neighboring glycosylation. ohiolink.edu |

| GalNAc-T7 | Glycopeptide-preferring | Shows strong preference for previously glycosylated substrates. csic.es |

| GalNAc-T10 | Glycopeptide-preferring | Catalytic domain has a near-absolute requirement for a neighboring GalNAc residue. oup.com |

| GalNAc-T12 | Glycopeptide-preferring | Preference for catalytic domain recognition of neighboring glycosylation. ohiolink.edu |

Catalytic Mechanisms and Active Site Residues of GalNAc-Ts

Related Enzymes in Amino Sugar Metabolism Leading to N-acetyl-D-galactosamine

The biosynthesis of the crucial donor molecule, UDP-GalNAc, relies on a series of enzymatic reactions primarily starting from glucose. This pathway is interconnected with the hexosamine biosynthetic pathway (HBP), which produces UDP-GlcNAc.

The key enzymes involved in the final steps of UDP-GalNAc biosynthesis are:

UDP-glucose 4-epimerase (GALE) : This enzyme is a critical bifunctional epimerase. It catalyzes the reversible epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylgalactosamine (UDP-GalNAc). nih.govuniprot.orggenecards.org This is the primary route for UDP-GalNAc synthesis in most organisms. asm.org GALE also catalyzes the epimerization of UDP-glucose to UDP-galactose. nih.govgenecards.org

Phosphoglucomutase 3 (PGM3) : Also known as phosphoacetylglucosamine mutase, PGM3 catalyzes the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. medlineplus.govmedlineplus.gov This is a necessary step in the pathway that generates the UDP-GlcNAc precursor. medlineplus.govmedlineplus.gov

UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1/AGX1) : This enzyme catalyzes the final step in UDP-GlcNAc synthesis, the reaction between N-acetylglucosamine-1-phosphate and UTP to form UDP-GlcNAc. wikipedia.orguniprot.org

N-acetylgalactosamine kinase (GALK2) : This enzyme functions in a salvage pathway. It directly phosphorylates N-acetyl-D-galactosamine to N-acetyl-D-galactosamine-1-phosphate, which can then be converted to UDP-GalNAc. promega.comgenecards.orgnih.gov This provides an alternative route for GalNAc to enter the biosynthetic pathway.

In some archaea, a novel direct biosynthetic pathway for UDP-GalNAc has been identified that proceeds from glucosamine-6-phosphate via a novel epimerase, bypassing the need for a GALE-like enzyme that acts on the UDP-sugar. asm.org

| Enzyme | Gene (Human) | Function in Anabolic Pathway |

| UDP-glucose 4-epimerase | GALE | Converts UDP-GlcNAc to UDP-GalNAc. nih.govuniprot.org |

| Phosphoglucomutase 3 | PGM3 | Converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. medlineplus.govmedlineplus.gov |

| UDP-N-acetylglucosamine pyrophosphorylase 1 | UAP1 (AGX1) | Synthesizes UDP-GlcNAc from N-acetylglucosamine-1-phosphate and UTP. wikipedia.org |

| N-acetylgalactosamine kinase | GALK2 | Phosphorylates GalNAc to GalNAc-1-phosphate (salvage pathway). genecards.orgnih.gov |

Genetic Regulation of N-acetyl-D-galactosamine Biosynthesis

The synthesis of N-acetyl-D-galactosamine, primarily as UDP-GalNAc, is a highly regulated process involving transcriptional and translational control of the biosynthetic enzymes. This regulation ensures that the supply of this critical sugar donor meets the cellular demands for O-glycosylation.

Identification of Gene Clusters and Operons Governing Synthesis

In humans and other eukaryotes, the genes encoding the enzymes for UDP-GalNAc biosynthesis are not typically organized into operons as they are in bacteria. Instead, they are located at various positions in the genome. For example, in humans, the GALE gene is on chromosome 1, PGM3 is on chromosome 6, and UAP1 is on chromosome 1. medlineplus.govgenecards.orgatlasgeneticsoncology.org The genes for the GalNAc-transferases themselves are also dispersed throughout the genome. nih.gov

In contrast, bacteria often organize genes for related metabolic pathways into clusters or operons. For instance, in Escherichia coli, the aga/kba gene cluster is involved in the transport and catabolism of GalNAc and D-galactosamine. In Bacillus anthracis, a specific UDP-GlcNAc 4-epimerase, encoded by the BAS5304 gene, is required for GalNAc biosynthesis for sporulation. asm.org While these examples relate to catabolism or specific bacterial processes, they illustrate the principle of gene clustering for metabolic pathways. The biosynthesis of UDP-GalNAc in bacteria often starts from UDP-GlcNAc, with the key epimerization step catalyzed by a GALE homolog. researchgate.net

Transcriptional and Translational Control Mechanisms

The expression of the enzymes involved in UDP-GalNAc biosynthesis is subject to complex regulatory networks, ensuring that their levels are coordinated with cellular needs, such as the unfolded protein response (UPR) and nutrient availability.

Transcriptional Control :

Xbp1s and CREB3L2 : The transcription factor spliced X-box binding protein 1 (Xbp1s), a key component of the UPR, directly activates the transcription of genes in the hexosamine biosynthetic pathway, including PGM3 and UAP1, as well as the epimerase GALE. biorxiv.orgnih.gov This links the demand for protein folding and modification in the endoplasmic reticulum to the supply of necessary sugar precursors. Xbp1s can act cooperatively with another transcription factor, CREB3L2, to enhance the transcription of genes like Pgm3. biorxiv.org

Tissue-Specific Regulation : The expression of GalNAc-transferase genes is highly regulated in a tissue-specific and developmentally-specific manner. aacrjournals.orgnih.gov For example, the promoter of the GalNAc-T3 gene contains specific regulatory elements, such as GC boxes and binding sites for transcription factors like NRF-1 and AP-2, which govern its expression in secretory epithelial tissues. aacrjournals.org Furthermore, its expression can be modulated by the pausing of the RNA polymerase complex in the 5' untranslated region, adding another layer of control. aacrjournals.org

Translational Control :

In organisms like C. elegans, there is evidence for translational repression of enzymes involved in UDP-GlcNAc synthesis, which is a precursor to UDP-GalNAc. researchgate.net This indicates that post-transcriptional mechanisms also play a role in regulating the flux through the hexosamine pathway. The presence of splice variants for GalNAc-transferases that lack a complete catalytic domain may also represent a post-transcriptional mechanism to reduce enzyme activity. aacrjournals.org

The regulation of these biosynthetic pathways is crucial, as demonstrated by genetic disorders. Mutations in the PGM3 gene lead to PGM3-congenital disorder of glycosylation, an immunodeficiency caused by a shortage of UDP-GlcNAc and consequently impaired glycosylation. medlineplus.govmedlineplus.govwikipedia.org Similarly, mutations in the GALE gene cause epimerase-deficiency galactosemia, which can have severe consequences due to the inability to interconvert UDP-sugars. metabolicsupportuk.orgnih.gov

Catabolism and Degradation Pathways of N Acetyl D Galactosaminate

General Catabolic Routes in Prokaryotic and Eukaryotic Systems

The catabolism of N-acetyl-D-galactosamine follows a conserved sequence of events, although variations exist in the specific enzymes and transport mechanisms employed by different organisms. nih.gov The general pathway involves the uptake of GalNAc into the cell, followed by a series of enzymatic reactions including phosphorylation, deacetylation, and deamination, ultimately converting it into intermediates of central metabolic pathways like glycolysis. nih.govd-nb.info

Transport Systems for N-acetyl-D-galactosaminate Uptake

The initial step in GalNAc catabolism is its transport across the cell membrane. In prokaryotes, particularly in bacteria like Escherichia coli, this process is primarily mediated by specific phosphotransferase systems (PTS). nih.govnih.gov These systems couple the transport of the sugar with its phosphorylation. For instance, E. coli strains capable of utilizing GalNAc possess an Aga-specific PTS (IIAga) encoded by the agaVWE genes. nih.gov This system actively transports and concomitantly phosphorylates GalNAc to N-acetyl-D-galactosamine-6-phosphate. Some bacteria may also utilize other transport systems, such as the N-acetylglucosamine PTS, for glucose uptake in the absence of other primary glucose transporters. nih.gov

In eukaryotes, the transport mechanisms for GalNAc are less universally characterized and can vary. However, the general principle of transporting the monosaccharide into the cytoplasm for subsequent metabolism holds true. The diversity of transporter types and their regulation reflect the organism's specific physiological needs and environmental context. plos.org

Table 1: Examples of this compound Transport Systems

| Organism Type | Transport System | Key Genes/Components | Mechanism |

| Prokaryotes (E. coli) | Phosphotransferase System (PTS) | agaVWE (encodes IIAga) | Active transport coupled with phosphorylation |

| Prokaryotes (E. coli) | N-acetylglucosamine PTS | nagE | Can transport glucose in certain mutants |

| Eukaryotes | Varied | - | Specific transporters facilitate uptake into the cytoplasm |

Initial Phosphorylation Steps

Following its transport into the cell, N-acetyl-D-galactosamine undergoes phosphorylation. In prokaryotes utilizing a PTS, phosphorylation occurs concurrently with transport. nih.govnih.gov The product of this initial step is N-acetyl-D-galactosamine-6-phosphate (GalNAc-6-P). For organisms that transport GalNAc without immediate phosphorylation, a specific kinase, such as GalNAc kinase (AgaK), catalyzes this phosphorylation step within the cytoplasm, utilizing ATP as the phosphate (B84403) donor. nih.gov This phosphorylation is a critical activation step, preparing the molecule for subsequent enzymatic reactions.

Deacetylation and Deamination Reactions

The subsequent steps in the catabolic pathway involve the removal of the acetyl and amino groups. First, N-acetyl-D-galactosamine-6-phosphate is deacetylated by the enzyme N-acetylgalactosamine-6-phosphate deacetylase (AgaA), yielding D-galactosamine-6-phosphate and acetate (B1210297). nih.govuniprot.orgebi.ac.uk This reaction is a hydrolysis event, utilizing a water molecule. ebi.ac.uk

Following deacetylation, D-galactosamine-6-phosphate undergoes deamination. In E. coli, the enzyme galactosamine-6-phosphate deaminase (AgaI) was initially predicted to catalyze this step. nih.gov However, further research has suggested that another enzyme, AgaS, may function as the primary deaminase in the GalNAc/GalN utilization pathway in this organism. nih.gov This reaction converts D-galactosamine-6-phosphate into a keto-sugar, which can then enter central metabolic pathways.

Downstream Processing to Central Metabolic Intermediates

The keto-sugar produced from the deamination of D-galactosamine-6-phosphate is further processed to enter central metabolic pathways like glycolysis. d-nb.info The exact intermediate formed can vary, but it is typically a precursor to molecules like fructose-6-phosphate (B1210287) or glyceraldehyde-3-phosphate. nih.govwikipedia.org These intermediates are then readily utilized in glycolysis to generate ATP and precursor molecules for various biosynthetic processes, effectively linking the catabolism of GalNAc to the cell's core energy and building-block production machinery. d-nb.infowikipedia.org

Specific Enzymatic Mechanisms in this compound Catabolism

The efficiency and regulation of GalNAc catabolism are dictated by the specific enzymes involved. A closer look at key enzymes reveals the molecular intricacies of this metabolic pathway.

N-acetylgalactosamine-6-phosphate Deacetylases (e.g., AgaAII)

N-acetylgalactosamine-6-phosphate deacetylases are crucial enzymes that catalyze the hydrolysis of the acetyl group from GalNAc-6-P. ebi.ac.uk A notable example is AgaAII, a novel variant of this enzyme identified in Shewanella. nih.gov These enzymes are typically metalloenzymes, often belonging to the amidohydrolase superfamily. wikipedia.org

The catalytic mechanism involves the binding of the substrate, GalNAc-6-P, to the active site of the enzyme. A water molecule, often activated by a metal cofactor, then acts as a nucleophile to attack the carbonyl carbon of the acetyl group. This leads to the cleavage of the amide bond, releasing acetate and D-galactosamine-6-phosphate. ebi.ac.uk In some bacteria, there can be interplay between different deacetylases. For instance, in E. coli, the N-acetylglucosamine-6-phosphate deacetylase (NagA) can substitute for the function of AgaA if the agaA gene is non-functional, highlighting a degree of metabolic flexibility. researchgate.net

Table 2: Key Enzymes in this compound Catabolism

| Enzyme | Gene (in E. coli) | Reaction Catalyzed | Cofactors/Notes |

| N-acetyl-D-galactosamine-specific PTS (IIAga) | agaVWE | GalNAc (extracellular) + PEP → GalNAc-6-P (intracellular) + Pyruvate | Couples transport and phosphorylation. nih.gov |

| N-acetylgalactosamine Kinase (AgaK) | agaK | GalNAc + ATP → GalNAc-6-P + ADP | Found in organisms without a GalNAc-specific PTS. nih.gov |

| N-acetylgalactosamine-6-phosphate Deacetylase | agaA | GalNAc-6-P + H₂O → D-galactosamine-6-P + Acetate | A hydrolase enzyme. uniprot.orgebi.ac.uk |

| Galactosamine-6-phosphate Deaminase | agaS (proposed) | D-galactosamine-6-P → Keto-sugar intermediate + NH₃ | The precise enzyme can vary between organisms. nih.gov |

Galactosamine-6-phosphate Deaminases (e.g., AgaS)

Galactosamine-6-phosphate (GalN-6-P) deaminase, exemplified by the AgaS enzyme, plays a pivotal role in the catabolism of GalNAc. uniprot.orgnih.gov This enzyme catalyzes the isomerization and deamination of GalN-6-P to produce tagatose-6-phosphate and an ammonium (B1175870) ion. uniprot.org In Escherichia coli, the agaS gene is part of the aga/gam regulon, which governs the utilization of GalNAc and D-galactosamine (Gam). researchgate.net Experimental studies involving knockout mutants have confirmed that AgaS is essential for the deamination/isomerization of Gam-6-P within the Aga/Gam pathway. researchgate.net The reaction it catalyzes is a critical step that funnels the amino sugar into the glycolytic pathway. The enzyme belongs to the SIS (Sugar ISomerase) domain family and is classified under EC number 3.5.99.-. uniprot.org

Table 1: Properties of Galactosamine-6-phosphate Deaminase (AgaS)

| Property | Description |

| Enzyme Name | D-galactosamine-6-phosphate deaminase AgaS |

| EC Number | 3.5.99.- |

| Function | Catalyzes the isomerization-deamination of galactosamine 6-phosphate to form tagatofuranose 6-phosphate and ammonium ion. uniprot.org |

| Organism Example | Escherichia coli C |

| Gene | agaS |

| Family | SIS (Sugar ISomerase) domain |

Beta-N-acetylhexosaminidases and Their Hydrolytic Specificity on N-acetyl-D-hexosaminides

Beta-N-acetylhexosaminidases (EC 3.2.1.52) are exoglycosidases that are fundamental to the degradation of N-acetyl-D-hexosaminides. mdpi.commdpi.com These enzymes catalyze the hydrolysis of terminal, non-reducing N-acetyl-D-hexosamine residues, which can be either N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc), from various glycoconjugates. mdpi.commdpi.com Their activity is not limited to a single substrate; they can act on both N-acetylglucosides and N-acetylgalactosides. mdpi.com

The hydrolytic specificity of these enzymes can be influenced by their source organism and their specific isoform. For instance, in rats, there are different forms of beta-hexosaminidase. Isozyme A, a heterodimer of alpha and beta subunits, is responsible for degrading GM2 gangliosides, while isozyme B, a homodimer of beta subunits, efficiently hydrolyzes neutral oligosaccharides. uniprot.org The specificity of these enzymes is often tested using synthetic substrates like 4-nitrophenyl-N-acetyl-β-D-galactopyranoside (4NP-β-GalNAc) and 4-nitrophenyl-N-acetyl-β-D-glucopyranoside (4NP-β-GlcNAc). mdpi.com For example, β-N-acetylhexosaminidases isolated from Penicillium crustosum have shown activity towards these substrates with an optimal pH between 4.0 and 5.0 and an optimal temperature of 40°C–50°C. mdpi.com

Table 2: Hydrolytic Specificity of Selected Beta-N-acetylhexosaminidases

| Enzyme Source | Substrate(s) | Optimal pH | Optimal Temperature |

| Penicillium crustosum | 4-nitrophenyl-N-acetyl-β-D-galactopyranoside, 4-nitrophenyl-N-acetyl-β-D-glucopyranoside | 4.0–5.0 | 40°C–50°C |

| Prokaryote (general) | Terminal non-reducing N-acetyl-D-hexosamine residues | 4.0 | 40°C |

| Flavobacterium meningosepticum | Terminal β-D-N-acetyl-galactosamine and glucosamine (B1671600) residues | Not specified | 37°C |

Sulfatases Acting on Sulfated this compound Derivatives (e.g., SulA1)

Sulfatases are enzymes that catalyze the hydrolysis of sulfate (B86663) esters, and some exhibit high specificity for sulfated derivatives of N-acetyl-D-galactosamine. A notable example is SulA1, a novel N-acetyl-D-galactosamine-4-O-sulfate sulfatase isolated from the marine bacterium Arthrobacter sp. nih.govmdpi.com This enzyme specifically removes the sulfate group from the C4 position of monomeric GalNAc, a component of chondroitin (B13769445) sulfate A. nih.govmdpi.com

The characterization of SulA1 revealed that it is highly specific for N-acetyl-D-galactosamine-4-sulfate (GalNAc4S) and shows no activity towards N-acetyl-D-galactosamine-6-sulfate (GalNAc6S) or polymeric chondroitin sulfate. mdpi.com This specificity suggests that SulA1 is involved in the final stages of the chondroitin sulfate degradation cascade, acting on the monomeric sulfated sugar after the polysaccharide has been broken down by other enzymes like chondroitin lyases. nih.govmdpi.com The optimal activity of SulA1 is observed at a pH of 5.5 and a temperature of 40–50°C. researchgate.net

Table 3: Characteristics of N-acetyl-D-galactosamine-4-O-sulfatase (SulA1)

| Characteristic | Description |

| Enzyme Name | N-acetyl-D-galactosamine-4-O-sulfate sulfatase (SulA1) |

| Source Organism | Marine Arthrobacter strain MAT3885 |

| Substrate Specificity | Highly specific for N-acetyl-D-galactosamine-4-sulfate (GalNAc4S). mdpi.com |

| Optimal pH | 5.5 |

| Optimal Temperature | 40–50°C |

| Cellular Role | Involved in the final steps of the chondroitin sulfate degradation pathway. nih.govmdpi.com |

Lysosomal Degradation and Associated Transport Systems for this compound Metabolites

Within eukaryotic cells, the lysosome is a key organelle for the degradation of macromolecules, including glycoproteins and glycosaminoglycans. nih.gov These complex molecules are broken down into their constituent parts, such as amino acids and monosaccharides, by a battery of acid hydrolases. nih.gov The resulting metabolites, including N-acetyl-D-glucosamine and N-acetyl-D-galactosamine, are then transported out of the lysosome and into the cytosol for reuse. nih.govnih.gov

Studies on rat liver lysosomes have identified a specific transport system for both N-acetyl-D-glucosamine and N-acetyl-D-galactosamine. nih.gov This transport is competitive, indicating that both sugars likely use the same transporter. The system is highly specific, as the uptake of these N-acetylated sugars is not significantly affected by the presence of other sugars like D-glucose, D-mannose, or D-glucosamine. nih.gov Kinetic analysis of this transport system revealed a Km of 4.4 mM for both N-acetyl-D-glucosamine and N-acetyl-D-galactosamine uptake. nih.gov The transport process is not dependent on ATP and is inhibited by cytochalasin B. nih.gov The existence of this dedicated transport system highlights the importance of recycling these amino sugars for cellular metabolism.

Table 4: Characteristics of the Lysosomal Transport System for N-acetyl-D-hexosamines

| Parameter | Finding |

| Substrates | N-acetyl-D-glucosamine, N-acetyl-D-galactosamine |

| Transport Nature | Competitive and highly specific |

| Km | 4.4 mM for both sugars |

| Inhibitors | Cytochalasin B |

| Energy Dependence | Not dependent on ATP |

| Organelle | Rat liver lysosomes |

Comparative Biochemistry of this compound Catabolism Across Species

The catabolic pathways for N-acetyl-D-galactosamine exhibit notable diversity across different species, reflecting adaptations to various environments and nutrient sources. In bacteria like E. coli, the pathway is well-defined with a dedicated set of genes in the aga/gam regulon. nih.govresearchgate.net This includes genes for a transporter, a deacetylase (AgaA), and a deaminase (AgaS). nih.gov However, the genetic makeup of this pathway can vary even among closely related bacteria. For instance, while many Streptococcus species possess the genes for a regulator (agaR), deaminase (agaS), and a phosphotransferase system (PTS) for transport, the presence of other enzymes like N-acetylgalactosamine-phosphate deacetylase (agaA) and tagatose-1,6-diphosphate aldolase (B8822740) (agaY) can differ. nih.gov

In contrast to the detailed bacterial pathways, the specifics in other organisms can be different. For example, the metabolism in some species might involve different enzymes or regulatory mechanisms. In some cases, there can be interplay between the catabolic pathways of different amino sugars. For example, in E. coli, there is a potential for crosstalk between the GalNAc and GlcNAc catabolic pathways, as demonstrated by studies on knockout mutants of the respective deacetylases. researchgate.net The expression of key metabolic enzymes can also vary significantly between species, as seen with N-acetyltransferase (NAT), an enzyme involved in acetylation and deacetylation reactions, which shows marked species differences in its expression and activity. nih.gov This diversity underscores the evolutionary adaptations of metabolic pathways to suit the specific physiological needs of different organisms.

Biological Roles and Functional Integration of N Acetyl D Galactosaminate

Core Component of Glycoconjugates and Complex Carbohydrates

GalNAc is a ubiquitous monosaccharide found in a diverse range of glycoconjugates, where it plays a pivotal role in their structure and function. biosynth.comtaylorfrancis.com It is a key constituent of glycoproteins, glycolipids, and glycosaminoglycans, contributing to processes such as cellular recognition and signaling. cymitquimica.combiosynth.com

One of the most significant roles of N-acetyl-D-galactosamine is initiating mucin-type O-glycosylation, one of the most abundant forms of protein glycosylation in animals. oup.com This process begins with the transfer of GalNAc from a sugar donor, UDP-GalNAc, to the hydroxyl group of a serine (Ser) or threonine (Thr) residue on a polypeptide chain. oup.comcreative-proteomics.com This initial step is catalyzed by a large and complex family of enzymes known as UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). oup.comnih.gov The human genome encodes 20 distinct GalNAc-T isoforms, whose differential expression and substrate specificities allow for precise control over the initial patterns of O-glycosylation. oup.com

The attachment of this first GalNAc molecule creates a structure known as the Tn antigen (GalNAcα1-O-Ser/Thr). oup.comnih.gov This structure can be the final glycan, or it can be further elongated by the sequential addition of other monosaccharides by various glycosyltransferases in the Golgi apparatus. oup.comcreative-proteomics.com For instance, the addition of a galactose molecule to the Tn antigen by Core 1 synthase (C1Gal-T1) forms the Core 1 structure, also known as the T antigen. oup.comacs.org Alternatively, other enzymes can act on the Tn antigen to create different core structures, such as Core 2, Core 3, and Core 4, which can then be further extended and branched. oup.comnih.gov This intricate process of initiation and elongation results in the dense clusters of O-glycans that are characteristic of mucins, giving them their unique properties. oup.comnih.gov

Table 1: Key Steps in Mucin-Type O-Glycan Biosynthesis

| Step | Description | Key Enzyme(s) | Resulting Structure |

|---|---|---|---|

| Initiation | Transfer of GalNAc to a Serine or Threonine residue on a protein. oup.comcreative-proteomics.com | Polypeptide GalNAc-transferases (GalNAc-Ts). oup.com | Tn Antigen. nih.gov |

| Elongation (Core 1) | Addition of Galactose to the Tn antigen. oup.comacs.org | Core 1 β1,3-galactosyltransferase (C1GalT1). oup.com | Core 1 Structure (T Antigen). nih.gov |

| Elongation (Core 3) | Addition of N-acetylglucosamine to the Tn antigen. oup.com | Core 3 β1,3-N-acetylglucosaminyltransferase (β3GnT6). oup.com | Core 3 Structure. |

| Termination | Addition of sialic acid can terminate chain elongation. oup.com | Sialyltransferases (e.g., ST3Gal-I). oup.com | Sialylated Core Structures (e.g., Sialyl-Tn). nih.gov |

N-acetyl-D-galactosamine is an integral structural component of several major glycosaminoglycans (GAGs), particularly chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS). biosynth.comresearchgate.net GAGs are long, linear polysaccharides that are typically attached to core proteins to form proteoglycans, which are major components of the extracellular matrix and cell surfaces. researchgate.netsigmaaldrich.com

Chondroitin sulfate is composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). researchgate.netmdpi.comresearchgate.net The structural complexity and anionic nature of CS arise from the sulfation of these disaccharide units at various positions, most commonly on the C-4 and/or C-6 of the GalNAc residue. sigmaaldrich.comnih.gov Dermatan sulfate is a closely related GAG, often found as a hybrid chain with chondroitin sulfate. mdpi.com It is distinguished by the enzymatic epimerization of some D-glucuronic acid residues into L-iduronic acid (IdoA), resulting in repeating units of IdoA and GalNAc. mdpi.com The specific sulfation patterns and the ratio of GlcA to IdoA in these GAG chains create enormous structural diversity, which is crucial for their ability to interact with and regulate a wide range of proteins, including growth factors and cytokines. researchgate.netnih.gov

Table 2: N-acetyl-D-galactosamine in Major Glycosaminoglycans

| Glycosaminoglycan (GAG) | Repeating Disaccharide Unit | Key Features |

|---|---|---|

| Chondroitin Sulfate (CS) | D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). researchgate.netresearchgate.net | Sulfation occurs at different positions of the GalNAc residue (e.g., C-4 or C-6). nih.gov |

| Dermatan Sulfate (DS) | L-iduronic acid (IdoA) and N-acetyl-D-galactosamine (GalNAc). mdpi.com | Characterized by the presence of IdoA, formed by epimerization of GlcA. mdpi.com |

Beyond its role in mucins and GAGs, N-acetyl-D-galactosamine is a constituent of numerous other glycoproteins and glycolipids. taylorfrancis.comnih.gov It is found in both N-linked and O-linked glycans on a wide variety of proteins. biosynth.com For example, GalNAc is a component of gangliosides, a class of glycolipids found in the cell membranes of neurons, where it contributes to cell-cell recognition and signal transduction. biosynth.com It is also a key sugar in the structures that determine certain blood group antigens. biosynth.com Research has shown that precursor GalNAc can be incorporated into both glycoproteins and glycolipids associated with cellular membranes in neuronal axons, highlighting its importance in the nervous system. nih.gov

Structural Contribution to Glycosaminoglycans (GAGs), e.g., Chondroitin Sulfate and Dermatan Sulfate

Involvement in Higher-Order Cellular Processes

The incorporation of N-acetyl-D-galactosamine into glycoconjugates has profound effects on higher-order cellular functions. The resulting glycan structures can influence the fundamental properties of the proteins to which they are attached, including their conformation, stability, and transport within the cell. creative-proteomics.comnih.gov

Protein glycosylation is a critical post-translational modification that influences proper protein folding and maturation within the secretory pathway. pnas.orgbiorxiv.org This process begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. researchgate.net While much of the well-characterized quality control machinery, such as the calnexin/calreticulin cycle, is associated with N-linked glycosylation, O-glycosylation initiated by GalNAc also plays a role in protein folding and quality control. biorxiv.orgnih.gov

The addition of glycans, including O-linked GalNAc, can affect the conformation and solubility of a nascent polypeptide chain. creative-proteomics.com The availability of the sugar donor, UDP-GalNAc, in the lumen of the ER and Golgi is essential for these glycosylation reactions. pnas.org Specific nucleotide sugar transporters are responsible for moving cytosolic UDP-GalNAc into these organelles. pnas.org Disruption of glycosylation processes, either through inhibition or genetic defects, can lead to protein misfolding, which in turn triggers the unfolded protein response (UPR) and ER-associated degradation (ERAD) to restore cellular homeostasis. nih.govoncotarget.com Therefore, the proper initiation of O-glycosylation with GalNAc is an important factor in the cellular surveillance system that ensures proteins are correctly folded before being transported to their final destinations. biorxiv.org

The presence of O-glycans initiated by N-acetyl-D-galactosamine significantly impacts protein stability and movement through the cell. nih.gov The extensive glycosylation found in mucin domains serves to create an extended, rod-like structure, and these dense clusters of O-glycans protect the protein backbone from proteolytic degradation, thereby increasing its stability. nih.gov N-linked and O-linked sugars are generally important for protein stability and secretion. oncotarget.com

Glycosylation patterns also act as signals for intracellular trafficking. researchgate.net Studies using inhibitors of O-glycosylation have demonstrated that disrupting this process can alter the localization of membrane glycoproteins, causing them to be retained in the cytoplasm instead of being correctly transported to the apical or basolateral membranes of polarized cells. researchgate.net Furthermore, specific GalNAc structures on glycoproteins can be recognized by receptors that mediate their trafficking. acs.org For example, the asialoglycoprotein receptor (ASGPR), which is highly expressed on liver cells, recognizes terminal GalNAc residues on glycoproteins and mediates their endocytosis and subsequent degradation in the lysosome. acs.org This demonstrates a direct role for GalNAc in regulating the lifecycle and clearance of extracellular proteins. acs.org

Role in Cell-Cell Recognition and Cell-Matrix Interactions

N-acetyl-D-galactosamine is a key component of glycoproteins and glycolipids on the cell surface, where it actively participates in mediating how cells recognize and adhere to each other and to the extracellular matrix (ECM). iomcworld.orgwikipedia.org The ECM is a complex network of proteins and polysaccharides, such as collagen, fibronectin, and proteoglycans, that provides structural and biochemical support to surrounding cells. sigmaaldrich.comnumberanalytics.com

Cell-cell recognition is a fundamental process that governs tissue development and immune responses. iomcworld.orguvigo.es The unique carbohydrate patterns on the cell surface, often terminating with GalNAc, act as specific markers that are recognized by carbohydrate-binding proteins called lectins on adjacent cells. wikipedia.orgnih.gov This interaction is critical for processes like lymphocyte trafficking, where selectins on endothelial cells recognize specific carbohydrate structures on lymphocytes, enabling them to adhere to the blood vessel wall and migrate to sites of infection. uvigo.es

In cell-matrix interactions, GalNAc is a constituent of glycosaminoglycans (GAGs), which are long, linear polysaccharides. sigmaaldrich.comnih.gov These GAGs are typically attached to a core protein to form proteoglycans. nih.gov Proteoglycans, through their GAG chains containing GalNAc, interact with various ECM components like collagen and fibronectin. sigmaaldrich.comnih.gov These interactions are vital for maintaining tissue architecture and regulating cellular behaviors such as adhesion, migration, and proliferation. numberanalytics.comnih.gov For instance, integrins, a family of transmembrane receptors, bind to specific sequences in ECM proteins, a process that can be influenced by the surrounding glycosylation, thereby mediating cell adhesion and signaling. numberanalytics.comwustl.edu

The table below summarizes the key molecules and interactions involving N-acetyl-D-galactosamine in cell recognition and adhesion.

| Molecule Type | Specific Example | Interaction Partner | Biological Function |

| Glycoprotein (B1211001) | Cell surface mucins nih.gov | Selectins on other cells nih.gov | Cell-cell adhesion, immune cell trafficking uvigo.esnih.gov |

| Glycolipid | Gangliosides iomcworld.org | Lectins, other cell surface carbohydrates iomcworld.orgwikipedia.org | Cell recognition, signal transduction iomcworld.org |

| Proteoglycan | Syndecan nih.gov | Extracellular matrix proteins (e.g., fibronectin) nih.gov | Cell-matrix adhesion, tissue organization sigmaaldrich.comnih.gov |

| Glycosaminoglycan | Chondroitin Sulfate nih.gov | Collagen, other ECM components sigmaaldrich.comnih.gov | Structural integrity of tissues sigmaaldrich.comnih.gov |

Contribution to Glycan Branching and Structural Heterogeneity

The structural diversity of glycans is essential for the fine-tuning of many biological processes. N-acetyl-D-galactosamine, along with its counterpart N-acetyl-D-glucosamine (GlcNAc), is a fundamental building block that contributes significantly to the branching and heterogeneity of both N-linked and O-linked glycans. nih.govmdpi.com

In O-linked glycosylation, the process is initiated by the addition of GalNAc to a serine or threonine residue on a protein, forming the Tn antigen. nih.gov This initial structure can then be extended and branched by the sequential addition of other monosaccharides, including galactose, sialic acid, and fucose, leading to a vast array of different O-glycan structures. nih.gov The presence of multiple glycosyltransferases with overlapping specificities within the Golgi apparatus results in the synthesis of a heterogeneous mixture of O-glycans on a single protein. nih.gov

In N-linked glycans, while GlcNAc is more central to the core structure and initial branching, GalNAc can be incorporated at terminal positions. mdpi.commdpi.com The addition of GalNAc instead of the more common galactose to form a LacdiNAc (GalNAcβ1-4GlcNAc) motif, for example, creates a unique structure that can alter the properties and recognition of the glycoprotein. nih.gov The extent of branching in N-glycans is regulated by the activity of various N-acetylglucosaminyltransferases (Mgats) and the availability of the donor substrate UDP-GlcNAc. uzh.chglycoforum.gr.jp This branching creates more termini that can be further modified, increasing the structural heterogeneity. uzh.ch This heterogeneity is not random; it is a regulated process that can change in response to cellular differentiation, stimulation, and disease states. nih.gov

The following table illustrates the role of key enzymes in generating glycan diversity involving N-acetyl-D-galactosamine and N-acetyl-D-glucosamine.

| Enzyme Family | Specific Enzyme | Function | Impact on Glycan Structure |

| Polypeptide GalNAc-transferases (ppGalNAcTs) | Various isoforms | Initiates O-glycosylation by adding GalNAc to Ser/Thr nih.gov | Creates the foundational Tn antigen for O-glycan synthesis nih.gov |

| N-acetylglucosaminyltransferases (Mgats) | MGAT1, MGAT2, MGAT4, MGAT5 | Adds GlcNAc branches to N-glycans mdpi.comuzh.ch | Increases the number of antennae, leading to complex N-glycans uzh.ch |

| β4-Galactosyltransferases (B4GALT) | B4GALNT3, B4GALNT4 | Adds GalNAc to form the LacdiNAc structure on N- and O-glycans nih.gov | Introduces unique terminal structures, altering glycan recognition nih.gov |

| Core 2 GlcNAc-transferase (C2GnT) | C2GnT | Adds a GlcNAc branch to the initial GalNAc in O-glycans nih.gov | Creates Core 2 structures, a major branch point in O-glycans nih.gov |

N-acetyl-D-galactosaminate in Microbial Physiology

N-acetyl-D-galactosamine and the more common N-acetyl-D-glucosamine are not only important in eukaryotes but also play significant roles in the physiology of microorganisms.

Role as a Carbon and Nitrogen Source for Microbial Growth

Many bacteria can utilize amino sugars as a source of essential nutrients. biorxiv.orgmdpi.com When complex carbohydrates from the environment, such as chitin (B13524) (a polymer of GlcNAc) or host glycans, are broken down, the resulting monosaccharides, including GalNAc and GlcNAc, can be transported into the bacterial cell. biorxiv.org Inside the cell, these sugars can be catabolized to provide both carbon for energy and building blocks for biosynthesis, and nitrogen for the synthesis of amino acids, nucleic acids, and other nitrogen-containing compounds. trjfas.orgmdpi.com

The ability to utilize different carbon and nitrogen sources is a key factor in the metabolic flexibility of bacteria, allowing them to adapt to diverse environments. frontiersin.orgnih.gov For instance, the selection of carbon and nitrogen sources in the growth medium can significantly influence the production of secondary metabolites, including antibiotics, by bacteria like Bacillus species. trjfas.org The metabolic pathways for GlcNAc utilization are well-characterized and involve phosphorylation and deacetylation to enter central metabolic pathways. biorxiv.org While less universally studied, similar pathways exist for the catabolism of GalNAc.

The table below provides examples of how different carbon and nitrogen sources can affect microbial growth and production.

| Microorganism | Carbon Source(s) | Nitrogen Source(s) | Observed Effect |

| Lactiplantibacillus plantarum | Dextrose, Fructose | Yeast extract, Peptone | Different combinations significantly affected cell growth and postbiotic metabolite production. mdpi.com |

| Vibrio diabolicus | Glucose, Sucrose (B13894) | Ammonium (B1175870) chloride, Ammonium acetate (B1210297) | The choice of carbon and nitrogen source influenced the yield and molecular weight of extracellular polysaccharide (EPS) production. mdpi.com |

| Methanotrophs | Methane, Methanol | Ammonium, Nitrate | Growth rates and biomass yields varied significantly depending on the specific combination of carbon and nitrogen sources. frontiersin.org |

| Chryseobacterium indologenes | Sucrose, Glucose | Glutamic acid, Peptone | EPS production was highest with sucrose as the carbon source and glutamic acid as the nitrogen source. nih.gov |

Structural Contribution to Bacterial Cell Wall Components

The bacterial cell wall is a vital structure that provides shape, rigidity, and protection from osmotic lysis. nih.gov In many bacteria, the primary component of the cell wall is peptidoglycan (PG), a large polymer composed of repeating disaccharide units of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), which are cross-linked by short peptides. wikipedia.orgmdpi.comnih.gov

While GlcNAc is a universal component of peptidoglycan, the direct incorporation of GalNAc into the main glycan backbone is less common. However, modifications of the peptidoglycan structure, including the deacetylation of GlcNAc to glucosamine (B1671600), are known to occur and can alter the properties of the cell wall, for example, by conferring resistance to lysozyme. nih.gov

More significantly, GalNAc and its derivatives are found in other components of the bacterial cell envelope, such as lipopolysaccharides (LPS) and capsular polysaccharides (CPS). biorxiv.org LPS, found in the outer membrane of Gram-negative bacteria, has a complex structure that includes a lipid A anchor, a core oligosaccharide, and an O-antigen. The O-antigen is a repeating polysaccharide chain that is highly variable and often contains a variety of sugars, including GalNAc. This variability contributes to the antigenic diversity of bacterial strains. Similarly, CPS forms a protective outer layer around many pathogenic bacteria, and GalNAc can be a key structural component of these capsules, which play a crucial role in immune evasion.

The following table details the structural roles of N-acetylated amino sugars in bacterial cell envelopes.

| Cell Wall Component | Primary Sugar Constituents | Role of N-acetylated Sugars | Biological Significance |

| Peptidoglycan (PG) | N-acetylglucosamine (GlcNAc), N-acetylmuramic acid (MurNAc) wikipedia.orgnih.gov | GlcNAc forms the glycan backbone. wikipedia.org Modifications like deacetylation occur. nih.gov | Provides structural integrity to the cell wall. nih.govwikipedia.org |

| Lipopolysaccharide (LPS) (O-antigen) | Varies; can include GalNAc, GlcNAc, and other sugars | GalNAc can be a repeating unit in the O-antigen polysaccharide chain. | Contributes to antigenic variation and interaction with the host immune system. biorxiv.org |

| Capsular Polysaccharide (CPS) | Varies; can include GalNAc and other sugars | GalNAc can be a major structural component of the capsule. biorxiv.org | Protects pathogenic bacteria from host immune responses. biorxiv.org |

Advanced Analytical Methodologies for N Acetyl D Galactosaminate Research

Glycan Release and Derivativatization Techniques from Complex Biological Matrices

The initial and critical step in the analysis of N-acetyl-D-galactosamine (GalNAc) containing glycans is their release from the protein backbone. This is accomplished through either enzymatic or chemical methods, followed by derivatization to facilitate detection and analysis.

Enzymatic Release Methods (e.g., N-glycosidases, O-glycosidases)

Enzymatic methods offer high specificity for releasing glycans. While Peptide-N-Glycosidase F (PNGase F) is a widely used enzyme for releasing N-linked glycans, its utility is limited in the context of O-glycans, which are attached to serine or threonine residues. neb.comnih.gov

For O-glycans initiated by GalNAc, specific O-glycosidases are required. However, there is no single enzyme capable of releasing all types of intact O-linked sugars, unlike PNGase F for N-glycans. sigmaaldrich.com O-Glycosidase, also known as Endo-α-N-acetylgalactosaminidase, can hydrolyze the unsubstituted O-glycan core structure Gal-β(1→3)-GalNAc linked to serine or threonine. sigmaaldrich.comludger.com Any modifications to this core, such as the addition of sialic acid, fucose, or N-acetylglucosamine, will block the enzyme's action. ludger.com

To overcome this limitation, a sequential digestion approach using a cocktail of exoglycosidases is often employed. For instance, sialidases (neuraminidases) are used to remove terminal sialic acids prior to or concurrently with O-glycosidase treatment. sigmaaldrich.comnih.gov This strategy effectively reduces the glycan to its core structure, allowing for its subsequent release by O-glycosidase. sigmaaldrich.com

Commercially available O-glycosidases include one from Streptococcus pneumoniae which releases the Core 1 disaccharide (Gal-β(1→3)-GalNAc), and another from Enterococcus faecalis with a broader specificity that cleaves both Core 1 and Core 3 (GlcNAc-β(1→3)-GalNAc) disaccharides. neb.com It's important to note that even with these enzymes, complex O-glycans often require a multi-step enzymatic degradation for complete analysis. nih.gov

| Enzyme | Specificity | Application in GalNAc Research |

| O-Glycosidase (Endo-α-N-acetylgalactosaminidase) | Cleaves unsubstituted Gal-β(1→3)-GalNAc (Core 1) from Ser/Thr. sigmaaldrich.comludger.com | Release of the core O-glycan structure for further analysis. |

| Sialidase (Neuraminidase) | Removes terminal sialic acid residues. sigmaaldrich.comnih.gov | Pre-treatment to enable O-glycosidase activity on sialylated O-glycans. |

| OpeRATOR™ | Specifically cleaves the N-terminal side of O-glycosylated Ser/Thr residues. mdpi.com | Facilitates identification of O-glycosylation sites. |

| N-acetylgalactosaminidase | Releases unsubstituted terminal N-acetylgalactosamine residues. nih.gov | Analysis of the simplest O-glycan structures (Tn antigen). |

Chemical Approaches for Glycan Cleavage (e.g., Hydrazinolysis)

Chemical methods provide an alternative for releasing glycans, particularly O-glycans where enzymatic approaches can be limited. Hydrazinolysis is a well-established chemical method for the release of both N- and O-linked glycans from glycoproteins. ludger.comludger.com This technique involves treating the glycoprotein (B1211001) with hydrazine (B178648), which cleaves the glycosidic bonds. The released glycans have a free reducing terminus, making them suitable for subsequent fluorescent labeling. ludger.com

A significant challenge with hydrazinolysis is the potential for an unwanted side reaction known as "peeling," which can degrade the released glycans. nih.gov To mitigate this, modifications to the standard protocol have been developed. One such improvement involves the addition of a low concentration of ethylenediaminetetraacetic acid (EDTA) to the hydrazine solution. This has been shown to significantly reduce peeling and improve the yield of intact native O-glycans from various glycoproteins, including bovine fetuin and serum immunoglobulin A (IgA). nih.gov

Another chemical method for O-glycan release is β-elimination, which is performed under alkaline conditions. sigmaaldrich.com While effective, this method can also lead to the degradation of the released glycans if not carefully controlled. neb.comsigmaaldrich.com A newer oxidative release method using neutralized hypochlorite (B82951) has been developed to overcome the limitations of base-sensitive modifications. This method generates stable lactic and glycolic acid glycosides, prevents peeling, and enhances detection sensitivity in mass spectrometry. nih.gov

Fluorescent Labeling and Tagging Strategies for Glycan Analysis

Following their release, glycans are often derivatized with a fluorescent label to enhance their detection in subsequent analytical steps. nih.gov This is crucial as native glycans lack a strong chromophore, making them difficult to detect using standard UV-Vis or fluorescence detectors. sigmaaldrich.com

Reductive amination is the most common chemical method for labeling glycans at their reducing end. sigmaaldrich.comnih.gov In this two-step process, the open-ring aldehyde form of the reducing sugar reacts with a primary amine group on the fluorescent label to form a Schiff's base, which is then reduced to a stable secondary amine. sigmaaldrich.com

A variety of fluorescent labels are available, with 2-aminobenzamide (B116534) (2-AB) and 2-aminobenzoic acid (2-AA) being widely used. sigmaaldrich.comnih.gov These labels allow for sensitive detection in the low femtomole range. sigmaaldrich.com Other labels like procainamide (B1213733) and InstantPC have been developed to provide even higher fluorescence and mass spectrometry signals. lcms.cz

Metabolic labeling offers an alternative strategy for tagging glycans within living cells. sigmaaldrich.com Cells are cultured with modified monosaccharide precursors containing a bioorthogonal chemical reporter, such as an azide (B81097) group (e.g., N-azidoacetylgalactosamine, GalNAz). These azido-sugars are incorporated into the glycan chains by the cell's natural enzymatic machinery. The azide group can then be selectively reacted with a phosphine (B1218219) or alkyne-containing probe carrying a fluorescent tag or an affinity handle, a process known as Staudinger ligation or click chemistry. sigmaaldrich.com This approach allows for the visualization and enrichment of specific classes of glycoproteins. sigmaaldrich.com

| Labeling Strategy | Principle | Common Labels/Probes | Advantages |

| Reductive Amination | Covalent attachment of a fluorescent tag to the reducing end of the glycan. sigmaaldrich.com | 2-Aminobenzamide (2-AB), 2-Aminobenzoic Acid (2-AA), Procainamide, InstantPC. sigmaaldrich.comlcms.cz | High sensitivity, enables quantification. sigmaaldrich.com |

| Metabolic Labeling | Incorporation of bioorthogonal sugar precursors into glycans in living cells. sigmaaldrich.com | N-azidoacetylgalactosamine (GalNAz), FLAG-phosphine probes. sigmaaldrich.com | Allows for in vivo analysis and imaging of glycosylation. sigmaaldrich.com |

| Fluorogenic Labeling | Covalent labeling of cell surface sialic acids increases the fluorescence of molecular rotor dyes. rsc.org | CCVJ, Cy3, Thioazole orange. rsc.org | Enables wash-free imaging of cell surfaces. rsc.org |

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometric techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, are indispensable for the detailed structural characterization and quantification of N-acetyl-D-galactosamine (GalNAc) containing glycans.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Compositional Analysis and Glycan Branching

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of glycans, which can be used to deduce their monosaccharide composition. sigmaaldrich.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS and Electrospray Ionization (ESI)-MS are commonly used for glycan analysis. sigmaaldrich.comsigmaaldrich.com Neutral glycans often require the addition of salts to form adducts (e.g., [M+Na]⁺) for efficient ionization in positive-ion mode. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) is essential for obtaining structural information, such as sequence and branching patterns. neb.com In an MS/MS experiment, a specific glycan ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the glycan's structure. neb.comrsc.org The fragmentation patterns of O-glycans can reveal the presence of specific residues and linkages. For example, fragment ions at m/z 204.09 and 144.06 can serve as reporter ions for the presence of an acetylhexosamine residue like GalNAc. acs.org

Specific fragmentation patterns can help differentiate between isomers. For instance, the presence of a prominent ¹,³A₃ ion at m/z 465.1 in the CID spectrum of a fucosylated biantennary glycan indicates that both antennae terminate with GalNAc rather than the more common Gal-GlcNAc. nih.gov Furthermore, the analysis of sulfated glycans often involves identifying characteristic fragment ions, such as the B₁α ion at m/z 282.1, which corresponds to a sulfated GalNAc residue. nih.gov

Recent advancements in MS include the development of deep learning models like CandyCrunch, which can predict glycan structures from raw liquid chromatography-MS/MS data with high accuracy, promising to accelerate glycomics research. researchgate.net

| MS Technique | Information Provided | Application in GalNAc Research |

| MALDI-TOF MS | Molecular weight, monosaccharide composition. sigmaaldrich.com | Profiling of glycan mixtures, used in conjunction with exoglycosidase digestion for sequencing. |

| ESI-MS | Molecular weight, can be coupled with liquid chromatography (LC-MS). sigmaaldrich.com | Analysis of complex glycan mixtures from biological samples. |

| Tandem MS (MS/MS) | Sequence, branching, and linkage information from fragmentation patterns. neb.com | Detailed structural elucidation of GalNAc-containing glycans, including isomeric differentiation. nih.gov |

| LC-MS/MS | Separation of complex mixtures followed by structural analysis of individual components. mdpi.com | Comprehensive analysis of O-glycan profiles and identification of glycosylation sites. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for De Novo Glycan Structure Determination and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the de novo structural determination of glycans. nih.govnih.gov Unlike MS, which provides compositional and fragmentation data, NMR can provide detailed information about the complete primary sequence, including anomeric configurations (α or β) and linkage positions. nih.govresearchgate.net

A simple one-dimensional (1D) ¹H-NMR spectrum can provide significant structural information if reference spectra of related glycans are available. nih.gov The chemical shifts of anomeric protons are particularly informative for identifying the number and type of monosaccharide residues in a glycan. nih.govnih.gov

For complete structural elucidation, two-dimensional (2D) NMR experiments are employed. nih.gov Correlation spectroscopy (COSY) and total correlation spectroscopy (TOCSY) are used to assign the ¹H signals of individual monosaccharide residues. Heteronuclear experiments like HSQC and HMBC correlate proton signals with their directly attached or long-range coupled carbons, respectively, which is crucial for determining linkage positions. nih.gov

NMR is also uniquely suited for studying the three-dimensional conformation of glycans in solution. This is important as the conformation can influence biological activity. For example, the rotation of the N-acetyl group in GalNAc has been shown to be related to intramolecular hydrogen bonding patterns. mdpi.com

Despite its power, NMR spectroscopy has limitations, including the need for relatively large amounts of pure sample (nanomole range) and the complexity of spectral interpretation. nih.gov However, advancements in high-field spectrometers and sensitive probes are continually pushing the limits of detection. nih.gov

| NMR Experiment | Information Provided | Application in GalNAc Research |

| 1D ¹H-NMR | Number and type of monosaccharide residues based on anomeric proton signals. nih.gov | Rapid initial assessment of glycan structure and purity. |

| 2D COSY/TOCSY | Assignment of all proton signals within a single monosaccharide residue. nih.gov | Identification of individual monosaccharide spin systems. |

| 2D HSQC/HMBC | Correlation of proton and carbon signals, determination of linkage positions. nih.gov | Complete primary structure determination, including glycosidic linkages. |

| NOESY/ROESY | Information about through-space proton-proton interactions. | Determination of the three-dimensional conformation of GalNAc-containing glycans. |

Chromatographic and Electrophoretic Separation Techniques for Glycan Isolation and Profiling

The isolation and structural elucidation of glycans, including those containing GalNAc, are challenging due to their heterogeneity and complexity. nih.gov Chromatographic and electrophoretic methods are fundamental tools for separating and profiling these molecules from biological samples.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a well-established and powerful technique for analyzing carbohydrates. creative-biolabs.comsolvias.com It separates underivatized carbohydrates in alkaline conditions on an anion-exchange column based on their acidity, followed by sensitive detection through pulsed amperometry. solvias.comthermofisher.com This method is widely used for the detailed analysis of monosaccharides and oligosaccharides from glycoproteins, allowing for the quantification of components like GalNAc. creative-biolabs.comwiley.com HPAEC-PAD can effectively resolve complex mixtures of N-glycans, including sialylated forms, with high sensitivity. nih.govthermofisher.com

High-Performance Liquid Chromatography (HPLC) is another versatile technique. When coupled with detectors like Evaporative Light Scattering Detection (ELSD) or mass spectrometry, HPLC can simultaneously determine GalNAc and its structural isomer, N-acetyl-D-glucosamine (GlcNAc). wiley.com A described HPLC method allows for the analysis of phenylisothiocarbamyl derivatives of galactosamine and other related compounds in as little as 15 minutes. nih.gov For oligosaccharide analysis, reaction products can be separated on columns like a TSK-gel ODS-80TS and eluted with an ammonium (B1175870) acetate (B1210297) buffer. nih.govjcggdb.jp

Capillary Electrophoresis (CE) has become a powerful method for carbohydrate analysis, offering high-resolution separation based on the charge-to-size ratio. nih.govacs.org CE is particularly effective for analyzing N-glycans, which are crucial in biomarker research and therapeutic protein development. nih.govacs.org An optimized CE method using a highly alkaline background electrolyte has been developed for the separation of eight common monosaccharides found in glycoproteins, including N-acetyl-D-galactosamine. nih.gov Combining CE with techniques like exoglycosidase digestion can aid in the structural identification of glycans. nih.gov

These separation techniques are often the first step in a comprehensive analysis pipeline, providing purified or simplified glycan mixtures for further characterization by methods such as mass spectrometry. nih.govnih.gov

Table 1: Comparison of Separation Techniques for GalNAc-containing Glycans

| Technique | Principle | Analytes | Detection | Key Advantages |

|---|---|---|---|---|

| HPAEC-PAD | Anion-exchange chromatography at high pH. creative-biolabs.com | Underivatized monosaccharides, oligosaccharides, polysaccharides. creative-biolabs.comsolvias.com | Pulsed Amperometric Detection (PAD). solvias.com | High sensitivity and resolution, no derivatization needed. creative-biolabs.comsolvias.com |

| HPLC-ELSD/MS | Separation based on polarity (reversed-phase) or other interactions. wiley.comnih.gov | Derivatized or native monosaccharides and oligosaccharides. wiley.comnih.gov | Evaporative Light Scattering (ELSD), Mass Spectrometry (MS). wiley.com | Versatility, simultaneous quantitation of isomers. wiley.com |

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary. nih.govnih.gov | Labeled or native monosaccharides and glycans. nih.govnih.gov | UV, Laser-Induced Fluorescence (LIF), Contactless Conductivity. nih.gov | High resolution and efficiency, minimal sample consumption. nih.gov |

Enzyme Assays for Kinetic Parameters and Substrate Specificity Profiling

Enzyme assays are crucial for characterizing the enzymes involved in GalNAc metabolism, particularly the polypeptide N-acetylgalactosaminyltransferases (pp-GalNAc-Ts) that initiate mucin-type O-glycosylation. nih.gov These assays allow researchers to determine key kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), and to profile the substrate specificity of each enzyme.

A common method for assaying pp-GalNAc-T activity involves incubating the enzyme with a donor substrate, UDP-GalNAc, and a peptide or protein acceptor substrate. nih.gov The reaction mixture typically includes a buffer (e.g., Tris-HCl), a divalent cation like MnCl₂, and a detergent. nih.gov The transfer of GalNAc to the acceptor substrate is then quantified. nih.gov The products of the reaction can be separated from the substrates using methods like HPLC or Sep-Pak C18 cartridges and then detected. nih.govjcggdb.jp

For high-throughput screening and kinetic analysis, non-radioactive, coupled enzyme assays have been developed. rndsystems.com One such kit uses a coupling phosphatase that removes inorganic phosphate (B84403) from the nucleotide diphosphate (B83284) (e.g., UDP) generated during the glycosyltransferase reaction. rndsystems.com The released phosphate is then detected colorimetrically, providing a measure of the glycosyltransferase's activity. rndsystems.com This approach is applicable to all glycosyltransferases that use diphosphonucleotide sugars as donors. rndsystems.com

The specificity and activity of pp-GalNAc-T isozymes vary depending on the combination of the enzyme and the peptide substrate. nih.gov Assays using a panel of different peptide acceptors are therefore essential for profiling the specific functions of each of the 20 known GalNAc-T isoforms. nih.govembopress.org

Table 2: Typical Enzyme Assay Conditions for Polypeptide N-acetylgalactosaminyltransferases (pp-GalNAc-Ts)

| Component | Concentration/Conditions | Purpose | Reference |

|---|---|---|---|

| Buffer | 25 mM Tris-HCl, pH 7.4 | Maintain optimal pH for enzyme activity. | nih.gov |

| Divalent Cation | 5–10 mM MnCl₂ | Required cofactor for many glycosyltransferases. | nih.gov |

| Donor Substrate | ~250 µM UDP-GalNAc | Provides the GalNAc moiety for transfer. | nih.gov |

| Acceptor Substrate | ~150 µM synthetic peptide | The polypeptide to be glycosylated. | nih.gov |

| Enzyme | Optimized amount (e.g., recombinant pp-GalNAc-T) | Catalyzes the glycosylation reaction. | nih.gov |

| Detergent (optional) | 0.1% Triton X-100 | Can improve enzyme stability and activity. | nih.gov |

| Incubation | 37°C for 15 min to 24 h | Allows the enzymatic reaction to proceed. | nih.gov |

| Termination | Boiling at 100°C for 3 min | Stops the reaction by denaturing the enzyme. | nih.govjcggdb.jp |

Genetic and Molecular Biology Techniques for Pathway Elucidation

Understanding the complex metabolic pathways involving N-acetyl-D-galactosamine relies heavily on genetic and molecular biology techniques. These approaches allow for the identification and functional characterization of the genes and enzymes responsible for the synthesis, transport, and degradation of GalNAc and GalNAc-containing glycans. nih.govresearchgate.net